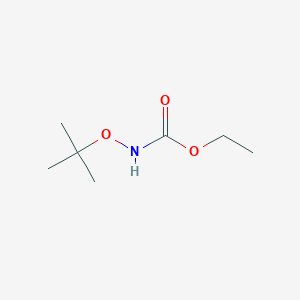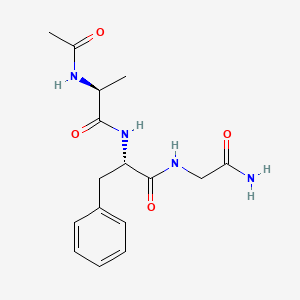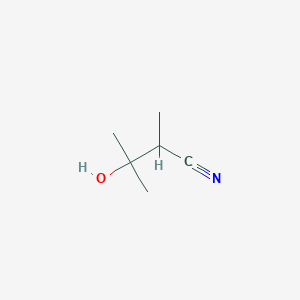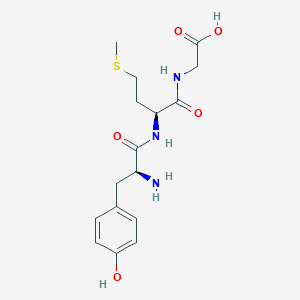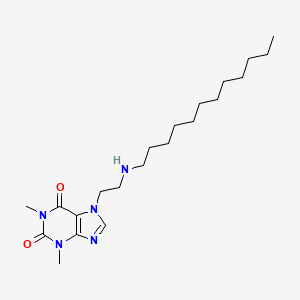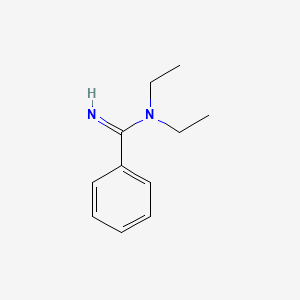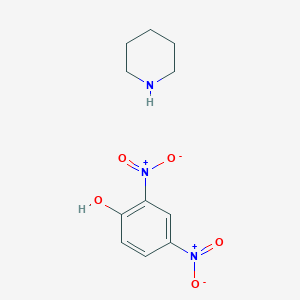![molecular formula C20H22O3 B14652443 Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate CAS No. 52214-83-2](/img/structure/B14652443.png)
Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate is an organic compound belonging to the ester family Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate typically involves esterification reactions. One common method is the reaction of 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The phenoxy and phenylethenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoic acid.
Reduction: The major product is ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanol.
Substitution: Depending on the reagent, various substituted derivatives of the original compound can be formed.
Applications De Recherche Scientifique
Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the manufacture of perfumes and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate involves its interaction with specific molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial for its metabolism and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavoring agents.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.
Uniqueness
Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate stands out due to its complex structure, which includes both a phenoxy group and a phenylethenyl group
Propriétés
Numéro CAS |
52214-83-2 |
|---|---|
Formule moléculaire |
C20H22O3 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate |
InChI |
InChI=1S/C20H22O3/c1-5-22-19(21)20(3,4)23-18-13-11-17(12-14-18)15(2)16-9-7-6-8-10-16/h6-14H,2,5H2,1,3-4H3 |
Clé InChI |
DTFRUPMUXJEBNK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide](/img/structure/B14652366.png)

![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)
